4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with the molecular formula C21H12F3NO5 and a molecular weight of 415.329 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, a nitro group, and a chromenone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with 4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, would apply to any industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromenone core can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the chromenone core can produce various oxidized forms of the compound .
Scientific Research Applications
4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-BENZO©CHROMEN-6-ONE
- 4-ME-3-(2-NITRO-4-TRIFLUOROMETHYL-PHENOXY)-7,8,9,10-4H-BENZO©CHROMEN-6-ONE
- 3-BENZYL-4-METHYL-7-(2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY)-2H-CHROMEN-2-ONE
Uniqueness
4-METHYL-3-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of functional groups and its chromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO5/c1-11-17(29-18-8-6-12(25(27)28)10-16(18)21(22,23)24)9-7-14-13-4-2-3-5-15(13)20(26)30-19(11)14/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFTVDHRKSGQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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